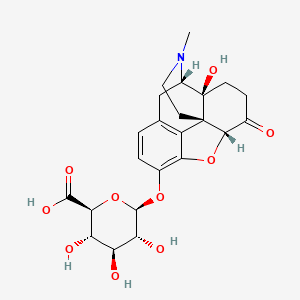
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxymorphone 3-Beta-D-Glucuronide is a major metabolite of oxymorphone, an opiate analgesic used for the relief of moderate to severe pain . This compound is formed through the glucuronidation process, where oxymorphone is conjugated with glucuronic acid. It is commonly found in urine and plasma as a result of oxymorphone metabolism . The compound is often used in various analytical applications, including pain prescription monitoring, clinical toxicology, pharmaceutical research, forensic analysis, and urine drug testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxymorphone 3-Beta-D-Glucuronide involves the enzymatic conjugation of oxymorphone with glucuronic acid. This process is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).
Industrial Production Methods: Industrial production of Oxymorphone 3-Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using techniques such as liquid chromatography to ensure high purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Oxymorphone 3-Beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, oxymorphone . This reaction can be catalyzed by acids, bases, or enzymes such as β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using β-glucuronidase.
Oxidation and Reduction: While not common for this compound, oxymorphone itself can undergo oxidation and reduction reactions.
Major Products: The major product of hydrolysis is oxymorphone, which can then be further analyzed or used in various applications .
Scientific Research Applications
Oxymorphone 3-Beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
Oxymorphone 3-Beta-D-Glucuronide itself does not have significant pharmacological activity. its parent compound, oxymorphone, is a potent μ-opioid receptor agonist . Oxymorphone exerts its effects by binding to these receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception and response to pain . The glucuronidation of oxymorphone to form Oxymorphone 3-Beta-D-Glucuronide is a metabolic process that facilitates the excretion of the drug from the body .
Comparison with Similar Compounds
Morphine-3-Glucuronide: Another glucuronide metabolite of an opioid, formed from morphine.
Morphine-6-Glucuronide: A metabolite of morphine with significant analgesic activity.
Hydromorphone-3-Glucuronide: A glucuronide metabolite of hydromorphone.
Uniqueness: Oxymorphone 3-Beta-D-Glucuronide is unique in its specific formation from oxymorphone and its role in the metabolism and excretion of this potent analgesic. Unlike some other glucuronide metabolites, it does not possess significant pharmacological activity but is crucial for the detoxification and elimination of oxymorphone from the body .
Properties
CAS No. |
770735-01-8 |
|---|---|
Molecular Formula |
C23H27NO10 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1 |
InChI Key |
ILRLBQVIWURYLX-WUDROUKASA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B3330946.png)
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)



![(3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one](/img/structure/B3330982.png)





![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)
